molecular formula C9H18N2O B8276006 1-(2-n,n-Dimethylaminoethyl)-5-methyl-pyrrolidine-2-one

1-(2-n,n-Dimethylaminoethyl)-5-methyl-pyrrolidine-2-one

Cat. No. B8276006
M. Wt: 170.25 g/mol
InChI Key: BJUBYKLYETWVTN-UHFFFAOYSA-N
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Patent
US08721770B2

Procedure details

To a 600-mL Hastelloy® C-276 autoclave reactor (Parr Model 2302 HC) equipped with a gas entrainment turbine impellor and electrical heating mantle was added 150.0 g (1.04 mol) ethyl levulinate, 192.6 g (2.18 mol) N,N-dimethylethylenediamine, and 7.5 g ESCAT® 142 5% Pd/C catalyst. The reactor was purged first with nitrogen and then hydrogen, and then pressurized with 50 psig (0.4 MPa) hydrogen and stirred at 600 rpm while heating the reaction mixture to 150° C. On reaching this reaction temperature, the reactor was further pressurized to 1000 psig (7.0 MPa) with hydrogen and maintained at this pressure by adding additional hydrogen as required for the duration of the reaction. After 6 hours at these conditions, the reactor was cooled and vented, and the liquid reaction mixture was recovered for product isolation. The crude mixture was filtered through a glass frit via aspirator vacuum to remove the catalyst followed by removal of byproduct ethanol and unreacted N,N-dimethylethylenediamine in vacuo. The remaining contents were fractionally distilled with a 20-cm Vigreaux column under high vacuum (˜0.05 mmHg) to give 136.5 g water-white product at 85° C. in 77% isolated yield. Product purity was >99% as determined by GC/MS (HP-6890 equipped with MSD).
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
192.6 g
Type
reactant
Reaction Step One
[Compound]
Name
142
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
Hastelloy
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:8]CC)(=O)[CH2:2][CH2:3][C:4]([CH3:6])=O.[CH3:11][N:12]([CH3:16])[CH2:13][CH2:14][NH2:15]>[Pd]>[CH3:11][N:12]([CH3:16])[CH2:13][CH2:14][N:15]1[CH:4]([CH3:6])[CH2:3][CH2:2][C:1]1=[O:8]

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
C(CCC(=O)C)(=O)OCC
Name
Quantity
192.6 g
Type
reactant
Smiles
CN(CCN)C
Name
142
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
Hastelloy
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
stirred at 600 rpm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reactor was purged first with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
maintained at this pressure
ADDITION
Type
ADDITION
Details
by adding additional hydrogen
CUSTOM
Type
CUSTOM
Details
as required for the duration of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reactor was cooled
CUSTOM
Type
CUSTOM
Details
the liquid reaction mixture
CUSTOM
Type
CUSTOM
Details
was recovered for product isolation
FILTRATION
Type
FILTRATION
Details
The crude mixture was filtered through a glass frit via aspirator vacuum
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CUSTOM
Type
CUSTOM
Details
followed by removal of byproduct ethanol and unreacted N,N-dimethylethylenediamine in vacuo
DISTILLATION
Type
DISTILLATION
Details
The remaining contents were fractionally distilled with a 20-cm Vigreaux column under high vacuum (˜0.05 mmHg)
CUSTOM
Type
CUSTOM
Details
to give 136.5 g water-white product at 85° C. in 77%
CUSTOM
Type
CUSTOM
Details
isolated
CUSTOM
Type
CUSTOM
Details
yield
CUSTOM
Type
CUSTOM
Details
Product purity was >99% as determined by GC/MS (HP-6890 equipped with MSD)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
CN(CCN1C(CCC1C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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